![molecular formula C7H11N3 B3104493 3-Isopropylpyrazin-2-amine CAS No. 1483114-41-5](/img/structure/B3104493.png)
3-Isopropylpyrazin-2-amine
Overview
Description
3-Isopropylpyrazin-2-amine is a chemical compound with the molecular formula C7H11N3 and a molecular weight of 137.18 . It is used in research .
Synthesis Analysis
The synthesis of pyrazine derivatives, which include 3-Isopropylpyrazin-2-amine, involves various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Pharmaceuticals
3-Isopropylpyrazin-2-amine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Organic Materials
The compound is used in the synthesis of organic materials . Its unique structure makes it an attractive scaffold for drug discovery research .
Natural Products
Many pyrrolopyrazine derivatives, including 3-Isopropylpyrazin-2-amine, have been isolated from plants, microbes, soil, marine life, and other sources .
Bioactive Molecules
3-Isopropylpyrazin-2-amine is used in the creation of bioactive molecules . These molecules have a wide range of biological activities .
Antimicrobial Activity
Pyrrolopyrazine derivatives, including 3-Isopropylpyrazin-2-amine, have shown significant antimicrobial activity .
Anti-inflammatory Activity
3-Isopropylpyrazin-2-amine has demonstrated anti-inflammatory activity . This makes it a potential candidate for the development of new anti-inflammatory drugs .
Antiviral Activity
The compound has shown antiviral activity . This suggests that it could be used in the development of new antiviral drugs .
Antifungal Activity
3-Isopropylpyrazin-2-amine has exhibited antifungal activity . This makes it a potential candidate for the development of new antifungal drugs .
Mechanism of Action
Target of Action
3-Isopropylpyrazin-2-amine is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazine derivatives have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by pyrrolopyrazine derivatives, it is likely that multiple pathways are involved .
Result of Action
Pyrrolopyrazine derivatives have been shown to exhibit a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
3-propan-2-ylpyrazin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5(2)6-7(8)10-4-3-9-6/h3-5H,1-2H3,(H2,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKGRKDNOTWDMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN=C1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropylpyrazin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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